molecular formula C20H19NO5 B11386494 N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386494
M. Wt: 353.4 g/mol
InChI Key: FDSJMFNRIPTDRR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with various functional groups that contribute to its unique chemical properties.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO5/c1-11-5-7-14-16(22)10-18(26-19(14)12(11)2)20(23)21-15-8-6-13(24-3)9-17(15)25-4/h5-10H,1-4H3,(H,21,23)

InChI Key

FDSJMFNRIPTDRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of Dimethyl Groups: Methylation of the chromene core can be achieved using methyl iodide and a strong base such as potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with 2,4-dimethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization with groups like nitro, halogen, or alkyl.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4H-chromene-2-carboxamide: Lacks the dimethyl groups on the chromene core.

    N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2,4-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the carboxamide functionality enhances its stability and reactivity, making it a valuable compound for various research applications.

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